molecular formula C8H7IO2 B1660190 2,5-Dimethyl-3-iodo-1,4-benzoquinone CAS No. 7294-86-2

2,5-Dimethyl-3-iodo-1,4-benzoquinone

Cat. No.: B1660190
CAS No.: 7294-86-2
M. Wt: 262.04
InChI Key: CSTAKSOITBGQEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethyl-3-iodo-1,4-benzoquinone is a halogenated benzoquinone derivative characterized by methyl groups at positions 2 and 5 and an iodine atom at position 3 of the quinone ring. Quinones are redox-active molecules widely studied for their roles in antitumor agents, antimicrobial activity, and oxidative processes. The iodine substituent introduces unique steric and electronic effects, distinguishing it from other halogenated or alkylated benzoquinones.

Properties

CAS No.

7294-86-2

Molecular Formula

C8H7IO2

Molecular Weight

262.04

IUPAC Name

3-iodo-2,5-dimethylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C8H7IO2/c1-4-3-6(10)5(2)7(9)8(4)11/h3H,1-2H3

InChI Key

CSTAKSOITBGQEJ-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C(=C(C1=O)I)C

Canonical SMILES

CC1=CC(=O)C(=C(C1=O)I)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key analogs and their properties:

Compound Name Substituents (Positions) Key Properties/Activities References
2,5-Dimethyl-3-iodo-1,4-benzoquinone Methyl (2,5), Iodo (3) Hypothesized redox activity, steric effects (iodine)
2,5-Dimethyl-1,4-benzoquinone (MQ) Methyl (2,5) Oxidative potential, biotransformation to antioxidant diol
2,5-Dimethyl-3,6-dinitro-1,4-benzoquinone (MNQ) Methyl (2,5), Nitro (3,6) Formed under NOx conditions, high oxidative potential
2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone Methyl (2,5), Diaziridinyl (3,6) High cytotoxicity via DNA cross-linking, DT-diaphorase substrate
2,6-Dimethoxy-1,4-benzoquinone Methoxy (2,6) Potent antibacterial activity (MIC 7.8 µg/mL)
2,5-Diamino-3,6-dibromo-1,4-benzoquinone Amino (2,5), Bromo (3,6) Antimicrobial activity against bacteria/fungi
2,5-Dihydroxy-1,4-benzoquinone Hydroxy (2,5) Lacks FabK inhibition, redox-dependent cytotoxicity

Substituent Effects on Physicochemical Properties

  • Methyl Groups (Positions 2,5): Common in analogs like MQ and MNQ, methyl groups enhance hydrophobicity and stabilize the quinone ring, influencing redox potentials .
  • Its large atomic radius may hinder enzymatic reduction or enhance halogen bonding in target interactions.
  • Diaziridinyl Groups: Enhance cytotoxicity by enabling DNA cross-linking after enzymatic reduction, as seen in 3,6-diaziridinyl derivatives .

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